molecular formula C15H11ClF2N6O B2831688 1-(3-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941875-82-7

1-(3-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No. B2831688
CAS RN: 941875-82-7
M. Wt: 364.74
InChI Key: CWNOXYIDFDXRHW-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a chemical compound that belongs to the class of urea derivatives. It is a white, crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential use as a therapeutic agent.

Scientific Research Applications

Insecticide Development and Mode of Action

  • Insecticide Action Mechanism : Research on similar compounds, such as 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea, revealed their role as new class insecticides. They demonstrate a unique mode of action, causing failure in insect moulting or pupating, ultimately leading to death, by interfering with the process of cuticle deposition (Mulder & Gijswijt, 1973).

Chemical Reactions and Compound Synthesis

  • Reactions with Isocyanates : Investigations into reactions of derivatives of anthranilic acid with compounds like 3-chloropropyl isocyanate have been studied, leading to the formation of various urea compounds, which could potentially include structures similar to the chemical (Papadopoulos, 1984).

  • Synthesis of Thiazolyl Urea Derivatives : A study on the synthesis of novel urea derivatives, including 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea, highlighted their potential in developing compounds with antitumor activities (Ling et al., 2008).

Material Science and Crystallography

  • Crystal Structure Analysis : Studies on the crystal structures of similar urea compounds, like 1-(2-chloro-3,5-difluorophenyl)-3-(2,6-dichlorobenzoyl)urea, provide insights into molecular conformations and intermolecular interactions, which can be critical for understanding the physical and chemical properties of such compounds (Yan et al., 2007).

  • Hydrogel Formation : Research on compounds like 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea has revealed their ability to form hydrogels, which is a significant application in material science (Lloyd & Steed, 2011).

Biochemistry and Pharmacology

  • Antifungal and Antibacterial Activity : Urea derivatives, similar to the subject compound, have been synthesized and tested for their antibacterial and antifungal activities. Such studies suggest potential applications in developing new antimicrobial agents (Sujatha et al., 2019).

  • Anticancer Agent Synthesis : The synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, including compounds with chlorophenyl groups, has shown significant antiproliferative effects on various cancer cell lines, suggesting their potential as anticancer agents (Feng et al., 2020).

  • Enzyme Inhibition Studies : The structure and properties of urea derivatives are also relevant in the context of enzyme inhibition, as demonstrated in studies examining the interaction of ureas with enzymes like cyclooxygenase-2 (Al-Hourani et al., 2015).

properties

IUPAC Name

1-(3-chlorophenyl)-3-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2N6O/c16-9-2-1-3-10(6-9)20-15(25)19-8-14-21-22-23-24(14)11-4-5-12(17)13(18)7-11/h1-7H,8H2,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNOXYIDFDXRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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